2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide
Description
This compound is a pyrido[2,3-e][1,2,4]thiadiazine derivative featuring a 1,1-dioxido thiadiazine ring fused with a pyridine moiety. Key structural elements include:
- A 3-fluorophenyl group at the 4-position of the pyrido-thiadiazine core, introducing electron-withdrawing effects.
- An N-(2-methoxyphenyl)acetamide side chain, which contributes hydrogen-bonding capacity via the methoxy and amide groups.
The 1,1-dioxido (sulfone) group enhances polarity and may influence intermolecular interactions, such as hydrogen bonding or dipole-dipole forces .
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4S/c1-30-18-9-3-2-8-17(18)24-20(27)13-25-14-26(16-7-4-6-15(22)12-16)21-19(31(25,28)29)10-5-11-23-21/h2-12H,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZQQVYOVZAZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide (CAS Number: 1251597-02-0) is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure combines elements of thiadiazine and pyridine derivatives, which are known for various pharmacological properties.
- Molecular Formula : CHFNOS
- Molecular Weight : 442.5 g/mol
- Structure : The compound features a dioxido group and a fluorophenyl moiety, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential therapeutic applications:
Anticancer Potential
Thiadiazine derivatives have been explored for their anticancer properties. The mechanism often involves the inhibition of specific kinases that play a critical role in cancer cell proliferation. For instance, compounds structurally related to this one have demonstrated activity against Aurora kinases, leading to apoptosis in cancer cells .
Case Studies and Research Findings
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The structure suggests potential inhibition of kinases involved in cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) : Compounds with dioxido groups can influence oxidative stress pathways, which are crucial in cancer therapy.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Target vs. In contrast, the 4-methylphenyl group in P585-2079 () is electron-donating, which may reduce polarity and increase metabolic stability .
- Methoxy vs.
Hydrogen Bonding and Crystal Packing
The acetamide group in the target compound can act as both a hydrogen bond donor (NH) and acceptor (carbonyl), facilitating interactions with proteins or solvents. In contrast, the imidazo-thiazole derivative () lacks a strong H-bond donor, relying on aromatic stacking. Crystal packing differences may arise from these variations, influencing solubility and bioavailability .
Hypothetical Physicochemical Properties
Note: Values inferred from structural features and QSAR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
